(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its significant pharmacological properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is often used in the pharmaceutical industry due to its various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.
Amine Introduction: The dihydroindene compound is then reacted with an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It serves as a model compound for understanding the interaction of amines with biological membranes.
Medicine
Medically, this compound is investigated for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter release. The compound binds to receptors and alters the signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine sulfate
- (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine nitrate
Uniqueness
What sets (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt. This unique combination enhances its solubility and bioavailability, making it more effective in therapeutic applications.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m0./s1 |
InChI Key |
NNNCTWOOSYPXJE-IBYXRORRSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl |
Canonical SMILES |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
Origin of Product |
United States |
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